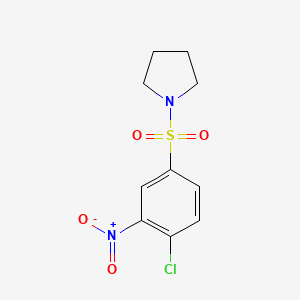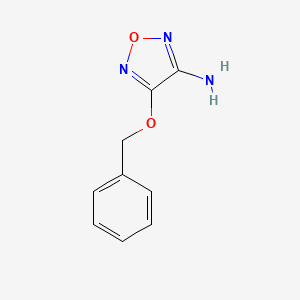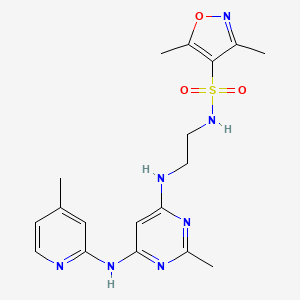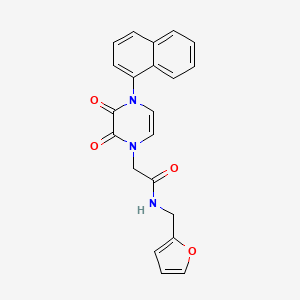
3,5-dichloro-N-(4-(thiophène-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H8Cl2N2OS2 and a molecular weight of 355.25. It contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
- Les thiazoles ont été étudiés pour leur potentiel en tant qu'agents antitumoraux et cytotoxiques. Par exemple, des chercheurs ont synthétisé des [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acides arylidènehydrazides et évalué leur cytotoxicité sur des lignées cellulaires tumorales humaines. Notamment, un composé a démontré des effets puissants contre le cancer de la prostate .
Activité Antitumorale et Cytotoxique
En résumé, le 3,5-dichloro-N-(4-(thiophène-2-yl)thiazol-2-yl)benzamide est prometteur dans plusieurs domaines, notamment l'activité antitumorale, les propriétés antimicrobiennes et les effets neuroprotecteurs potentiels. Cependant, des recherches plus ciblées sont nécessaires pour dévoiler complètement ses applications uniques . 🌟
Orientations Futures
The future directions for research on “3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their practical use.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to the target’s function . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound may interact with proteins involved in inflammatory pathways, potentially modulating inflammatory responses .
Cellular Effects
The effects of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, it may affect cellular metabolism by interacting with metabolic enzymes, altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, this compound can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions . Additionally, it may modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or inhibiting bacterial growth . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit enzymes involved in bacterial metabolism, thereby disrupting their metabolic processes and leading to bacterial cell death . Additionally, it may affect the metabolism of host cells, altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells . Additionally, its localization within tissues can influence its therapeutic effects, as it needs to reach its target sites to exert its biological activity .
Subcellular Localization
The subcellular localization of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its activity, as it needs to be in the right place within the cell to interact with its target biomolecules .
Propriétés
IUPAC Name |
3,5-dichloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-9-4-8(5-10(16)6-9)13(19)18-14-17-11(7-21-14)12-2-1-3-20-12/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADNSLBYSKIHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2422223.png)
![Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate](/img/structure/B2422225.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2422228.png)
![N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2422229.png)

![Tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B2422232.png)


![6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422237.png)


